Aluminum barium magnesiumoxide

Description

Contextualization within Multicomponent Oxide Systems and Perovskite-Type Structures

Multicomponent oxide systems are a cornerstone in the development of advanced materials for a wide array of electronic and chemical applications. nih.gov These systems, which involve complex correlations between different cation components, allow for the engineering of materials with specific, optimized properties that are often not achievable with simpler binary oxides. nih.govchimicatechnoacta.ru The development of thermodynamic databases and machine learning models is accelerating the discovery and optimization of these complex materials, moving beyond exhaustive experimental procedures. nih.govchimicatechnoacta.ru

Many advanced functional oxides adopt a perovskite-type crystal structure with the general formula ABX₃, where A and B are cations and X is an anion (typically oxygen). wikipedia.org In these structures, the properties are highly dependent on the ions occupying the 'A' and 'B' sites. While simpler oxides like magnesium aluminate (MgAl₂O₄) are known for their spinel structure, the inclusion of a large cation like barium (Ba²⁺) alongside smaller magnesium (Mg²⁺) and aluminum (Al³⁺) ions suggests the potential for forming complex, possibly layered or defect perovskite-type structures. wikipedia.orgamericanelements.com Perovskite-structured oxides are particularly noted for their potential in applications requiring high electronic or ionic conductivity, such as in solid oxide fuel cells. americanelements.com The specific stoichiometry of aluminum barium magnesium oxide (Al₂Ba₂Mg₂O₇) does not fit the simple ABX₃ perovskite model, suggesting a more complex or a defect structure.

Rationale for Investigating Aluminum Barium Magnesium Oxide in Emerging Technologies

The rationale for investigating aluminum barium magnesium oxide stems from the unique and promising properties exhibited by its constituent oxides and related multicomponent systems. Barium-containing oxides are known to act as promoters in catalysis, for instance in ammonia (B1221849) synthesis and methanol (B129727) oxidation reactions. mdpi.comacs.org The addition of barium oxide to an aluminum oxide base can enhance catalytic activity through synergistic effects. mdpi.com For example, amorphous barium aluminum oxide has been used as a support for platinum catalysts, significantly boosting performance in methanol electrooxidation for fuel cell applications. mdpi.com

Furthermore, magnesium oxide is a highly stable material with excellent dielectric and thermal properties, making it a key component in electronics, particularly for insulation and in semiconductor manufacturing. nanografi.commarketresearchintellect.com The combination of aluminum, barium, and magnesium into a single oxide framework is therefore pursued with the aim of creating a multifunctional material that could find use in several emerging technologies:

Catalysis: As a novel catalyst support that combines the stability of magnesia with the promotional effects of baria for reactions like CO₂ reforming or electrocatalysis. mdpi.comgoogle.com

Electronics and Optics: As a ceramic material for insulators, substrates, or as a host for dopants (like rare-earth elements) to create phosphors or other optical materials. The combination of barium and magnesium aluminates is explored for these purposes. americanelements.comnih.gov

Environmental Applications: As a potential adsorbent for water treatment, drawing on the high surface area and active sites offered by complex oxide nanocomposites. For instance, aluminum magnesium oxide nanocomposites have shown high adsorption capacities for heavy metal ions. researchgate.net

The drive to develop novel materials for a climate-neutral and digital economy further motivates research into such complex oxides for applications in renewable energy systems and advanced electronics. europa.eu

Current Research Landscape and Identified Gaps in Understanding Aluminum Barium Magnesium Oxide Materials

The current research landscape for aluminum barium magnesium oxide reveals that while its constituent subsystems and related materials are actively studied, dedicated research on the specific Al₂Ba₂Mg₂O₇ compound is limited. Much of the available information comes from chemical databases and suppliers rather than from peer-reviewed research into its synthesis and properties. nih.govamericanelements.com

A significant gap exists in the fundamental understanding of the material's crystal structure, phase stability, and physical properties. While various synthesis methods are employed for related multicomponent oxides—including solid-state reactions, sol-gel processes, hydrothermal synthesis, and combustion methods—optimized protocols specifically for producing phase-pure Al₂Ba₂Mg₂O₇ have not been widely reported. nanografi.comresearchgate.net

Research on related systems provides clues to potential research directions:

Doping and Compositional Variation: Studies on materials like europium-doped Barium Magnesium Aluminate for optical applications or the synthesis of barium calcium aluminum oxides for catalysis suggest that the properties of the base Al-Ba-Mg-O system are tunable. americanelements.comgoogle.com Another related complex oxide, aluminum barium cerium magnesium oxide, has been investigated for its ionic conductivity and catalytic activity. ontosight.ai

Nanostructuring: The preparation of aluminum magnesium oxide nanocomposites highlights a strategy to enhance properties like surface area for catalytic or adsorption applications. researchgate.net

Amorphous vs. Crystalline Phases: Research on amorphous barium aluminum oxide catalysts shows that crystalline structures are not always required to achieve high performance, opening an avenue for investigating non-crystalline forms of Al₂Ba₂Mg₂O₇. mdpi.com

The primary gap remains the lack of detailed experimental and theoretical studies focused solely on the synthesis, structural characterization, and property measurement of aluminum barium magnesium oxide.

Overview of Research Objectives and Potential Impact of Advancements in Aluminum Barium Magnesium Oxide

Future research on aluminum barium magnesium oxide should be directed toward filling the existing knowledge gaps. Key objectives include:

Development of Synthesis Routes: Establishing reliable and scalable methods (e.g., solid-state, sol-gel, or microwave-assisted synthesis) to produce phase-pure, crystalline, and potentially nanostructured aluminum barium magnesium oxide powders and ceramics. researchgate.net

Structural and Physical Characterization: Thoroughly determining the crystal structure, thermal stability, electrical conductivity, and optical properties of the material. This foundational data is essential for identifying viable applications.

Exploration of Catalytic Activity: Investigating its potential as a catalyst or catalyst support for important industrial and environmental reactions, such as methane (B114726) reforming, oxidation reactions, or ammonia synthesis. acs.orggoogle.com

Evaluation in Electronic and Optical Systems: Assessing its dielectric properties for use as a substrate or insulator and its potential as a host lattice for luminescent dopants.

Advancements in understanding and harnessing the properties of aluminum barium magnesium oxide could have a significant impact. The development of a novel, stable, and efficient catalyst support could improve the economics of green fuel production. As a new dielectric ceramic, it could contribute to the miniaturization and improved performance of electronic components. marketresearchintellect.com Ultimately, the exploration of this and other multicomponent oxides expands the toolbox available to materials scientists for designing next-generation materials for a sustainable and technologically advanced future. kit.edu

Data Tables

Table 1: Chemical Identification of Aluminum Barium Magnesium Oxide This table provides basic identification and computed properties for the compound. Data sourced from PubChem. nih.gov

| Identifier | Value |

| IUPAC Name | dialuminum;dimagnesium;barium(2+);oxygen(2-) |

| Molecular Formula | Al₂Ba₂Mg₂O₇ |

| Molecular Weight | 489.22 g/mol |

| CAS Number | 63774-55-0 |

| InChI Key | DXNVUKXMTZHOTP-UHFFFAOYSA-N |

Table 2: Detailed Research Findings for a Related Barium-Aluminum Oxide Catalyst This table presents performance data for a catalyst system based on a related material, amorphous Barium Aluminum Oxide (BaAlOₓ), used as a support for Platinum (Pt) in a methanol electrooxidation reaction (MOR). This illustrates the type of detailed findings that are currently lacking for Al₂Ba₂Mg₂O₇ but indicate a promising area of investigation. Data sourced from a 2020 study on Pt-Amorphous Barium Aluminum Oxide/Carbon Catalysts. mdpi.com

| Catalyst Composition | Calcination Temp. (°C) | Max. Current Density (mA/cm²) | Electrochemically Active Surface Area (m²/g) |

| 20%Pt/C (Baseline) | - | 2.53 | 31.86 |

| 20%Pt-Al₂O₃/C | 500 | 2.89 | 36.33 |

| 20%Pt-Ba₀.₅AlOₓ/C | Uncalcined | 3.89 | 49.83 |

| 20%Pt-Ba₀.₅AlOₓ/C | 300 | 3.25 | 40.88 |

| 20%Pt-Ba₀.₅AlOₓ/C | 500 | 2.91 | 36.63 |

| 20%Pt-Ba₀.₅AlOₓ/C | 700 | 2.64 | 33.22 |

Structure

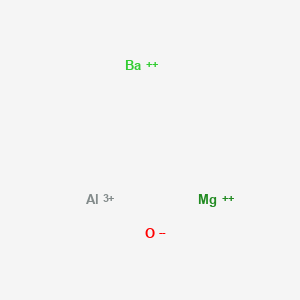

2D Structure

Properties

Molecular Formula |

AlBaMgO+5 |

|---|---|

Molecular Weight |

204.61 g/mol |

IUPAC Name |

aluminum;magnesium;barium(2+);oxygen(2-) |

InChI |

InChI=1S/Al.Ba.Mg.O/q+3;2*+2;-2 |

InChI Key |

JQPIKACKMZSIJX-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[Mg+2].[Al+3].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum Barium Magnesium Oxide Materials

Solid-State Reaction Pathways for Bulk Aluminum Barium Magnesium Oxide Synthesis

Solid-state reactions are a traditional and widely used method for the synthesis of ceramic and inorganic materials. This approach involves the reaction of solid precursors at high temperatures to form the desired product.

High-Temperature Calcination and Sintering Protocols

The synthesis of barium magnesium aluminates, such as BaMgAl10O17, through conventional solid-state reaction typically involves the high-temperature calcination and sintering of a mixture of precursor materials. ingentaconnect.com The precursors are usually oxides or carbonates of the constituent metals, such as barium carbonate (BaCO3), magnesium oxide (MgO), and aluminum oxide (Al2O3).

The process begins with the intimate mixing of the stoichiometric amounts of the precursor powders. This is a crucial step to ensure a homogeneous reaction throughout the mixture. The mixed powders are then subjected to a high-temperature heat treatment, or calcination, to initiate the chemical reaction and form the desired compound. For the synthesis of BaMgAl10O17, calcination temperatures can reach up to 1600 °C. ingentaconnect.com

Following calcination, a sintering step is often employed to densify the material and improve its mechanical and optical properties. Sintering involves heating the calcined powder to a temperature below its melting point, causing the individual particles to bond and form a solid mass.

A variation of the conventional solid-state method is the "thermal-shock method," which has been used for the production of BaMgAl10O17 phosphor powder. researchgate.net This technique involves a rapid heating step, or thermal shock, at a specific temperature (e.g., 950 °C) to promote the formation of the pure desired phase without the presence of intermediate impurity phases like BaAl2O4 or MgAl2O4. researchgate.net The use of fluxes, such as aluminum fluoride (B91410) (AlF3) and boric acid (H3BO3), can further aid in the reaction and improve the morphology of the resulting particles. researchgate.net

The table below summarizes typical parameters for the solid-state synthesis of barium magnesium aluminates.

| Precursors | Mixing Method | Calcination Temperature (°C) | Sintering Temperature (°C) | Fluxes | Resulting Phase |

| BaCO3, MgO, Al2O3 | Ball Milling | 1000-1400 | >1400 | - | BaMgAl10O17 |

| BaCO3, MgO, Al2O3 | Wet Milling | 950 (Thermal Shock) | 1000 (Reduction) | AlF3, H3BO3 | BaMgAl10O17 |

Thermodynamic and Kinetic Considerations in Solid-State Reactions of Aluminum Barium Magnesium Oxide

The formation of aluminum barium magnesium oxide via solid-state reactions is governed by both thermodynamic and kinetic factors. The thermodynamic feasibility of the reaction is determined by the change in Gibbs free energy, which must be negative for the reaction to proceed spontaneously. A thermodynamic assessment of the BaO-MgO-Al2O3 system provides valuable insights into the stable phases and their equilibrium relationships at different temperatures and compositions. core.ac.uk

The kinetics of the reaction, on the other hand, relate to the rate at which the reaction occurs. Solid-state reactions are often limited by the diffusion of ions through the solid reactants and the product layer. The rate of diffusion is highly dependent on temperature, particle size of the reactants, and the presence of defects in the crystal lattice.

Solution-Based and Soft Chemistry Approaches for Aluminum Barium Magnesium Oxide Materials

Solution-based methods, often referred to as "soft chemistry" approaches, offer several advantages over traditional solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and improved homogeneity of the final product.

Sol-Gel Processing for Aluminum Barium Magnesium Oxide Synthesis

The sol-gel method is a versatile wet-chemical technique used for the synthesis of a wide range of oxide materials, including barium magnesium aluminates like BaMgAl10O17. ingentaconnect.comresearchgate.netacs.orgcqvip.comresearchgate.net This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In a typical sol-gel synthesis of BaMgAl10O17, soluble metal salts, such as nitrates or carbonates, are used as precursors. For example, aluminum nitrate (B79036) (Al(NO3)3·9H2O), barium carbonate (BaCO3), and a magnesium compound like magnesium hydroxide (B78521) carbonate (Mg(OH)2·4MgCO3·6H2O) can be used as starting materials. acs.org These precursors are dissolved in a suitable solvent, often water, and a chelating agent, such as citric acid or ethylene (B1197577) glycol, is added to the solution. researchgate.netacs.org The chelating agent forms stable complexes with the metal cations, preventing their premature precipitation and ensuring a homogeneous distribution at the molecular level.

The solution is then heated to promote the formation of a gel through polymerization reactions. acs.org The resulting gel is a three-dimensional network of metal-oxygen-metal bonds that entraps the solvent. This wet gel is then dried to remove the solvent, and finally calcined at a specific temperature to decompose the organic components and crystallize the desired oxide phase. For BaMgAl10O17, complete crystallization can be achieved at temperatures around 1300 °C, which is significantly lower than the temperatures required for solid-state reactions. acs.org The properties of the final product can be influenced by various parameters, including the type of precursors, the chelating agent, the pH of the solution, and the calcination temperature. researchgate.net

The following table outlines the typical steps and reagents used in the sol-gel synthesis of BaMgAl10O17.

| Precursors | Chelating Agent | Gelling Temperature (°C) | Drying Temperature (°C) | Calcination Temperature (°C) |

| Al(NO3)3·9H2O, BaCO3, Mg(OH)2·4MgCO3·6H2O | Citric Acid | ~95 | 100-150 | 900-1300 |

| Metal Nitrates | Citric Acid, Ethylene Glycol | 80-100 | 120-150 | 1000-1400 |

Hydrothermal and Solvothermal Synthetic Routes for Aluminum Barium Magnesium Oxide

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These methods are particularly useful for synthesizing crystalline materials with controlled size, shape, and composition. rsc.orggoogle.com

While specific literature on the direct hydrothermal or solvothermal synthesis of a complex oxide like "Aluminum barium magnesium oxide" is limited, the principles of these methods can be applied. The synthesis would involve dissolving soluble precursors of aluminum, barium, and magnesium in a suitable solvent. The choice of solvent is critical and can influence the morphology and properties of the final product. researchgate.netresearchgate.net

The precursor solution is then sealed in an autoclave and heated to a specific temperature, typically between 100 °C and 300 °C. The increased temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of the desired oxide phase. The morphology of the resulting particles can be controlled by adjusting parameters such as the reaction temperature, time, precursor concentration, and the presence of surfactants or structure-directing agents. digitellinc.com

For example, barium oxide nanoparticles have been successfully synthesized via a facile hydrothermal method. chemistryjournal.net Similarly, various complex oxides have been synthesized using solvothermal routes. researchgate.netresearchgate.net By carefully selecting the precursors and optimizing the reaction conditions, it is plausible to synthesize aluminum barium magnesium oxide powders or coatings using these techniques.

Co-precipitation Techniques for Aluminum Barium Magnesium Oxide Precursors

Co-precipitation is a simple and effective method for synthesizing homogeneous, multi-component oxide precursors. This technique involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent.

For the synthesis of aluminum barium magnesium oxide precursors, a solution containing soluble salts of aluminum, barium, and magnesium (e.g., nitrates or chlorides) would be prepared. A precipitating agent, such as ammonium (B1175870) hydroxide, sodium carbonate, or a mixture thereof, is then added to the solution. This causes the metal cations to precipitate out of the solution as a mixture of hydroxides or carbonates.

The key to successful co-precipitation is to maintain a constant pH during the precipitation process to ensure that all cations precipitate simultaneously and form a homogeneous mixture. The resulting precipitate is then filtered, washed to remove any soluble impurities, and dried. This precursor powder is then calcined at a suitable temperature to decompose the hydroxides or carbonates and form the final aluminum barium magnesium oxide.

This method has been employed for the synthesis of related materials. For instance, magnesium aluminum hydroxide has been prepared by co-precipitation. google.com Hydrothermal co-precipitation has also been used to synthesize cobalt oxide nanoparticles supported on magnesium oxide. rsc.org By extending these principles, a co-precipitation route for the synthesis of aluminum barium magnesium oxide precursors can be designed.

The table below provides a hypothetical co-precipitation route for aluminum barium magnesium oxide precursors.

| Metal Precursors | Precipitating Agent | pH Range | Precipitate Composition | Calcination Temperature (°C) |

| Al(NO3)3, Ba(NO3)2, Mg(NO3)2 | (NH4)2CO3 / NH4OH | 8-10 | Mixed Hydroxides/Carbonates | 800-1200 |

| AlCl3, BaCl2, MgCl2 | NaOH / Na2CO3 | 9-11 | Mixed Hydroxides/Carbonates | 800-1200 |

Emulsion and Microemulsion Methods for Tailored Morphologies of Aluminum Barium Magnesium Oxide

Emulsion and microemulsion techniques are versatile "soft chemistry" approaches that utilize thermodynamically stable, isotropic dispersions of two immiscible liquids (typically oil and water) stabilized by a surfactant. These methods create nanoscale reaction environments, offering exceptional control over particle size, shape, and homogeneity of the resulting materials. For complex oxides like aluminum barium magnesium oxide, these methods involve confining aqueous solutions of metal precursors (e.g., nitrates or chlorides of aluminum, barium, and magnesium) within reverse (water-in-oil) microemulsion droplets.

The general process involves preparing a microemulsion system, often consisting of a hydrocarbon oil phase, a surfactant (e.g., Triton X-100), and an aqueous phase containing the metal salts. A precipitating agent, such as ammonium hydroxide or ammonium carbonate, is then introduced, either in a separate microemulsion or directly. This triggers the co-precipitation of the metal hydroxides or carbonates within the confined space of the nanodroplets. The surfactant layer controls the particle growth and prevents agglomeration. The resulting precursor powder is then isolated, washed, and calcined at elevated temperatures to yield the final mixed oxide product. The key advantage of this method is the ability to achieve a high degree of chemical homogeneity due to the molecular-level mixing of precursors, leading to lower crystallization temperatures and the formation of uniform, nano-sized particles.

| Parameter | Typical Range/Value | Purpose |

| Oil Phase | Cyclohexane, n-Hexane | Continuous medium for the reverse micelle system. |

| Surfactant | Triton X-114, AOT | Stabilizes the water-in-oil droplets, creating nanoreactors. |

| Co-surfactant | n-Butanol, n-Hexanol | Improves the flexibility and stability of the surfactant film. |

| Aqueous Phase | Metal Nitrate/Chloride Solutions | Contains the dissolved precursors for Al, Ba, and Mg. |

| Precipitating Agent | Ammonium Carbonate, NaOH | Induces co-precipitation of metal hydroxides/carbonates. |

| Calcination Temp. | 800 - 1100 °C | Converts the precursor into the final crystalline oxide phase. |

| Resulting Particle Size | 5 - 50 nm | Dependent on the water-to-surfactant molar ratio (Wo). |

Vapor Phase Deposition Techniques for Aluminum Barium Magnesium Oxide Thin Films

Vapor phase deposition techniques are crucial for manufacturing high-quality thin films and coatings of aluminum barium magnesium oxide, particularly for applications in electronics and protective layers. These methods involve the transport of precursor species in the gas phase to a substrate surface, where they react or condense to form a solid film.

Chemical Vapor Deposition (CVD) is a process where volatile precursors are introduced into a reaction chamber, typically at elevated temperatures, to react and decompose on a substrate surface, forming a thin film. The synthesis of a multi-component oxide like aluminum barium magnesium oxide via CVD is challenging, primarily due to the need for suitable precursors for each metal. These precursors must have sufficient volatility at similar temperatures and compatible decomposition kinetics to ensure stoichiometric film growth.

For aluminum and magnesium, common precursors include metal-organic compounds like aluminum isopropoxide and magnesium N,N-dimethylaminodiboranate. jim.org.cn Finding a stable and volatile barium precursor is often the most significant hurdle; barium β-diketonates, such as Ba(thd)₂, sometimes complexed with polyamines, are frequently investigated for this purpose. harvard.eduiaea.org The precursors are transported into the CVD reactor using a carrier gas (e.g., Argon or Nitrogen). An oxidizing agent, such as oxygen, water vapor, or nitrous oxide, is also introduced to facilitate the formation of the oxide film. The substrate temperature is a critical parameter, influencing the deposition rate, crystallinity, and composition of the resulting film. CVD offers the advantage of producing highly conformal coatings on complex geometries. jim.org.cn

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is transformed into its vapor phase and then condensed onto a substrate to form a thin film. Unlike CVD, PVD does not rely on chemical reactions of volatile precursors.

Sputtering is a widely used PVD technique for depositing oxide films. In this process, a solid target made of the desired material (or its constituent metals) is bombarded with high-energy ions (usually Argon) in a plasma. This bombardment dislodges, or "sputters," atoms from the target, which then travel through the vacuum chamber and deposit onto the substrate. For aluminum barium magnesium oxide, a composite ceramic target could be used. Alternatively, reactive sputtering can be employed, where metallic targets of aluminum, barium, and magnesium are sputtered simultaneously or sequentially in the presence of a reactive gas like oxygen. illinois.edu The stoichiometry of the film can be controlled by adjusting the power applied to each target and the partial pressure of the reactive gas.

Pulsed Laser Deposition (PLD) is another powerful PVD variant. Here, a high-power pulsed laser beam is focused onto a solid target of the desired material within a vacuum chamber. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate. PLD is highly effective for depositing complex, multi-element materials because the stoichiometry of the target is often well-preserved in the resulting film. A stoichiometric ceramic target of aluminum barium magnesium oxide would be required for this process. The substrate temperature and background gas pressure (e.g., oxygen) are key parameters for controlling the crystallinity and properties of the deposited film.

| Parameter | CVD | Sputtering | Pulsed Laser Deposition (PLD) |

| Precursor/Source | Volatile metal-organic compounds | Solid ceramic or metallic targets | Solid stoichiometric ceramic target |

| Deposition Temp. | 400 - 800 °C | 100 - 600 °C | 500 - 850 °C |

| Pressure | 1 - 1000 Pa | 0.1 - 10 Pa | 1 - 50 Pa (with O₂) |

| Key Advantage | High conformality | Large area deposition, good adhesion | Excellent stoichiometric transfer |

| Main Challenge | Precursor availability & compatibility | Target fabrication, deposition rates | Limited deposition area |

Advanced and Non-Conventional Synthesis Strategies for Aluminum Barium Magnesium Oxide

To overcome the limitations of traditional methods, advanced and non-conventional synthesis strategies are being developed. These techniques often leverage unique energy sources or reaction pathways to accelerate material formation, improve energy efficiency, and produce novel nanostructures.

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and volumetrically. Unlike conventional heating, which relies on conduction and convection, microwave heating is rapid and uniform, leading to significantly reduced reaction times and lower energy consumption. scispace.com This method has been successfully applied to the synthesis of related spinel structures like magnesium aluminate (MgAl₂O₄). jim.org.cnresearchgate.net

In a typical microwave-assisted synthesis of aluminum barium magnesium oxide, aqueous solutions of the metal nitrates are mixed with a fuel or complexing agent, such as urea (B33335) or citric acid. This solution is then placed in a microwave reactor. The microwave irradiation rapidly heats the solution, causing it to dehydrate and then undergo a self-sustaining combustion reaction. The process is extremely fast, often completing within minutes. scispace.com The resulting product is a voluminous, porous, and often nanocrystalline powder. This technique offers a simple, fast, and energy-efficient route to producing homogeneous, high-purity mixed oxide powders. researchgate.net

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is an effective method for producing a wide range of ceramic and metallic powders. The process utilizes a highly exothermic redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (e.g., urea, glycine, citric acid).

For the synthesis of aluminum barium magnesium oxide, stoichiometric amounts of aluminum nitrate, barium nitrate, and magnesium nitrate are dissolved in water along with a fuel. csir.co.za The solution is heated to evaporate the excess water, resulting in a viscous gel. Upon further heating, the gel reaches its ignition temperature and undergoes a rapid, self-sustaining combustion reaction. sumdu.edu.ua The reaction generates a large volume of gases, which helps to dissipate heat and limit particle agglomeration, resulting in a fine, porous, and often nanocrystalline powder. researchgate.net The choice of fuel and the fuel-to-oxidizer ratio are critical parameters that influence the combustion temperature, reaction duration, and the final characteristics of the powder, such as crystallite size and surface area. This method is valued for its simplicity, speed, and low energy requirements. csir.co.za

| Parameter | Microwave-Assisted Synthesis | Combustion Synthesis |

| Precursors | Metal nitrates (Al, Ba, Mg) | Metal nitrates (Al, Ba, Mg) |

| Fuel/Complexing Agent | Urea, Citric Acid | Urea, Glycine, Citric Acid |

| Energy Source | Microwave Radiation (2.45 GHz) | Initial heat source to initiate reaction |

| Reaction Time | 5 - 30 minutes | < 10 minutes (after ignition) |

| Typical Product Form | Porous, foamy solid | Voluminous, fine powder |

| Key Advantage | Rapid, uniform heating, energy efficient | Simple, extremely fast, scalable |

Mechanochemical Routes for Aluminum Barium Magnesium Oxide Powders

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical transformations and phase changes at ambient temperatures. This solvent-free method offers a compelling alternative to conventional high-temperature solid-state reactions, often leading to the formation of nanocrystalline powders with high surface areas and enhanced reactivity. The process involves repeated fracturing and cold-welding of powder particles, which creates fresh, highly reactive surfaces and facilitates diffusion and reaction at the atomic level.

While specific research on the direct mechanochemical synthesis of the complex quaternary compound Aluminum Barium Magnesium Oxide is not extensively documented, the feasibility of this route can be inferred from studies on related binary and ternary oxide systems, such as magnesium aluminate (MgAl₂O₄) and barium aluminate (BaAl₂O₄).

Research into the mechanochemical synthesis of MgAl₂O₄ spinel has demonstrated its successful formation from various precursors. For instance, milling a mixture of γ-Al₂O₃ and MgO at room temperature can yield up to 98% MgAl₂O₄ after 140 hours. conicet.gov.ar The choice of precursors significantly impacts the reaction rate, with γ-Al₂O₃ being more reactive than boehmite (AlO(OH)) or α-Al₂O₃. conicet.gov.arconicet.gov.ar Similarly, starting with hydroxides like gibbsite (Al(OH)₃) and brucite (Mg(OH)₂) can produce X-ray amorphous precursors that transform into spinel upon subsequent, lower-temperature heating compared to un-milled mixtures. researchgate.net The mechanical activation step is crucial as it reduces the temperature required for phase formation. researchgate.netmdpi.com

The synthesis of barium aluminates has also been explored using mechanochemical activation. Studies on the solid-state reaction between alumina (B75360) (Al₂O₃) and barium carbonate (BaCO₃) show that mechanical milling significantly lowers the decomposition temperature of BaCO₃, thereby promoting its reaction with Al₂O₃ to form barium hexaaluminate at lower subsequent calcination temperatures. researchgate.net Direct mechanochemical synthesis of barium titanate (BaTiO₃) from BaO and TiO₂ has been achieved after just 90 minutes of high-energy ball milling, showcasing the efficiency of this method for complex oxide formation. mdpi.com

Based on these findings, a plausible mechanochemical route for Aluminum Barium Magnesium Oxide would involve the high-energy milling of a stoichiometric mixture of precursor powders. Potential precursors could include:

Simple oxides: Aluminum Oxide (Al₂O₃), Barium Oxide (BaO), and Magnesium Oxide (MgO).

Hydroxides: Aluminum Hydroxide (Al(OH)₃), Barium Hydroxide (Ba(OH)₂), and Magnesium Hydroxide (Mg(OH)₂).

Carbonates: Barium Carbonate (BaCO₃) and Magnesium Carbonate (MgCO₃), typically mixed with an aluminum source like Al₂O₃ or Al(OH)₃.

The milling process would likely be conducted in a high-energy planetary or attrition mill. Key parameters influencing the reaction kinetics and final product characteristics include the type of mill, milling speed and time, the ball-to-powder weight ratio, and the milling atmosphere. mdpi.com The process would induce a solid-state displacement reaction, potentially leading to the formation of a nanocrystalline or amorphous single-phase Aluminum Barium Magnesium Oxide powder directly, or an activated precursor mix that would form the desired phase upon subsequent annealing at a reduced temperature.

Table 1: Parameters in Mechanochemical Synthesis of Related Complex Oxides

| Target Compound | Precursors | Milling Time | Key Findings | Reference |

|---|---|---|---|---|

| Magnesium Aluminate (MgAl₂O₄) | γ-Al₂O₃ and MgO | 140 hours | Achieved 98% conversion to MgAl₂O₄ spinel at room temperature. | conicet.gov.ar |

| Magnesium Aluminate (MgAl₂O₄) | Al(OH)₃ and Mg(OH)₂ | 4 hours | Formation of an X-ray amorphous precursor that converts to spinel at a lower temperature (≤850°C). | researchgate.net |

| Barium Hexaaluminate (BaAl₁₂O₁₉) | Al₂O₃ and BaCO₃ | 9-12 hours | Mechanical activation promoted the reaction, allowing synthesis after heat treatment at 1500°C for 2 hours. | researchgate.net |

| Barium Titanate (BaTiO₃) | BaO and TiO₂ | 90 minutes | Direct formation of BaTiO₃ was confirmed by XRD analysis. | mdpi.com |

Green Chemistry and Sustainable Synthesis of Aluminum Barium Magnesium Oxide

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. mdpi.comresearchgate.net In the synthesis of complex oxide materials like Aluminum Barium Magnesium Oxide, these principles are applied to develop environmentally benign and sustainable methodologies as alternatives to energy-intensive conventional methods.

While specific green synthesis routes for Aluminum Barium Magnesium Oxide are not widely reported, research on the closely related Barium Magnesium Aluminate (BMA) provides significant insights. A notable example is the synthesis of BMA nanoparticles using a plant-extract-assisted route, a hallmark of green chemistry. researchgate.net In one study, Barium Magnesium Aluminate nanoparticles were successfully synthesized using an aqueous extract from neem (Azadirachta indica) leaves. researchgate.net The biomolecules present in the plant extract act as natural chelating, capping, and reducing agents, facilitating the formation of the oxide nanoparticles under milder conditions than traditional methods. researchgate.netnih.gov The resulting BMA nanoparticles exhibited a hexagonal phase with a crystallite size of approximately 18 nm and a uniform, flower-like morphology. researchgate.net This biosynthesis approach is cost-effective, eco-friendly, and avoids the need for toxic solvents or complexing agents.

Other sustainable methods applicable to the synthesis of Aluminum Barium Magnesium Oxide include solution combustion and sol-gel techniques, which are often more energy-efficient than traditional solid-state reactions.

Solution Combustion Synthesis: This method involves the exothermic reaction of an aqueous solution containing metal nitrates (e.g., barium nitrate, magnesium nitrate, aluminum nitrate) and a fuel, such as urea or glycine. The reaction is typically initiated by heating the solution to a relatively low temperature (e.g., 550°C), at which point the mixture self-ignites and the reaction completes within minutes. osti.gov This rapid, self-sustaining process can produce fine, crystalline powders, as demonstrated in the synthesis of Europium-doped Barium Magnesium Aluminate (BaMgAl₁₀O₁₇). osti.govresearchgate.net

Sol-Gel Synthesis: This technique allows for the creation of mixed oxides through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid network. mdpi.com By using water or other environmentally benign solvents and precursors like metal alkoxides or salts, it is possible to achieve excellent homogeneity at the molecular level. This leads to the formation of the desired crystalline phase at significantly lower calcination temperatures, thus saving energy. The sol-gel method was successfully used to prepare BaMnO₃ and doped Ba₀.₉Mg₀.₁MnO₃ perovskite-type mixed oxides. mdpi.com

Adapting these green methodologies for Aluminum Barium Magnesium Oxide would involve selecting appropriate water-soluble precursors of aluminum, barium, and magnesium. For a plant-mediated synthesis, an aqueous solution of the metal salts would be treated with a plant extract. For combustion or sol-gel routes, the corresponding metal nitrates or alkoxides would be used. These approaches align with the core principles of green chemistry by reducing energy consumption, simplifying processes, and utilizing non-toxic, renewable materials where possible. mdpi.comnih.gov

Table 2: Green and Sustainable Synthesis Methods for Related Complex Oxides

| Target Compound | Synthesis Method | Precursors/Reagents | Key Features & Findings | Reference |

|---|---|---|---|---|

| Barium Magnesium Aluminate (BMA) | Plant Extract-Assisted (Green Synthesis) | Metal salts and Neem (Azadirachta indica) plant extract | Produced nanoparticles (~18 nm) with a flower-like morphology; eco-friendly and cost-effective. | researchgate.net |

| Europium-doped Barium Magnesium Aluminate (BaMgAl₁₀O₁₇:Eu²⁺) | Solution Combustion | Metal nitrates and Urea (fuel) | Rapid synthesis at a low ignition temperature (550°C); formed faceted particles of ~40 nm. | osti.gov |

| Europium-doped Barium Magnesium Aluminate (BaMgAl₁₀O₁₇:Eu²⁺) | Auto-Combustion | Stoichiometric precursor salts | Produces small, spherical particles with high crystallinity at lower temperatures (400-600°C). | researchgate.net |

| Barium Magnesium Manganese Oxide (Ba₀.₉Mg₀.₁MnO₃) | Aqueous Sol-Gel | Metal salts in an aqueous medium | Allows for precise stoichiometric control and formation of the desired perovskite structure. | mdpi.com |

Advanced Characterization of Aluminum Barium Magnesium Oxide Structures and Morphologies

Diffraction-Based Structural Elucidation of Aluminum Barium Magnesium Oxide

Diffraction methods are fundamental in determining the crystalline nature and atomic arrangement of materials. By analyzing the way X-rays, neutrons, or electrons are scattered by the atomic planes within a crystal, a detailed picture of the material's structure can be constructed.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Analysis of Aluminum Barium Magnesium Oxide

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and determining its crystal structure. malvernpanalytical.commyscope.training For Aluminum Barium Magnesium Oxide, XRD analysis confirms the formation of the desired compound and reveals its structural details. The XRD pattern of BAM is typically matched against standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The pattern for BaMgAl₁₀O₁₇ corresponds to JCPDS card number 26-0163, which confirms its phase identity. researchgate.netresearchgate.netresearchgate.net

Studies show that BaMgAl₁₀O₁₇ crystallizes in a hexagonal structure, which is isostructural with β-alumina. researchgate.netaip.org The space group for this structure is P6₃/mmc. researchgate.net Rietveld refinement of XRD data is a powerful method used to calculate precise unit cell parameters from the diffraction pattern. researchgate.netacs.org This analysis is critical for understanding how synthesis conditions or doping might induce subtle changes in the crystal lattice. While pure phase BaMgAl₁₀O₁₇ is often the goal, XRD can also detect the presence of secondary phases, such as BaAl₂O₄, which may form during synthesis. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | researchgate.netaip.org |

| Space Group | P6₃/mmc | researchgate.net |

| JCPDS Reference | 26-0163 | researchgate.netresearchgate.netresearchgate.net |

Electron Diffraction and Selected Area Electron Diffraction (SAED) for Local Structure of Aluminum Barium Magnesium Oxide

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a technique typically performed in a Transmission Electron Microscope (TEM) to investigate the crystallographic structure of microscopic regions of a material. wikipedia.org An SAED pattern provides information about the local crystallinity. For a single-crystal region of Aluminum Barium Magnesium Oxide, the SAED pattern would consist of a regular array of bright spots. The arrangement and spacing of these spots are directly related to the crystal lattice planes, allowing for the determination of lattice parameters and crystal orientation. wikipedia.orgyoutube.com If the material is polycrystalline, consisting of many small, randomly oriented crystallites, the SAED pattern will appear as a set of concentric rings. youtube.com Each ring corresponds to a specific set of lattice planes, and their diameters can be used to calculate the interplanar spacings.

Spectroscopic Probes for Electronic and Vibrational States of Aluminum Barium Magnesium Oxide

Spectroscopy involves the interaction of electromagnetic radiation with a material to probe its electronic and vibrational energy levels. These techniques provide valuable information about chemical bonding, elemental composition, and oxidation states.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes in Aluminum Barium Magnesium Oxide

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of the chemical bonds within a material. For metal oxides like Aluminum Barium Magnesium Oxide, these techniques are particularly useful for confirming the formation of the aluminate host structure. researchgate.net The FTIR spectra of BAM typically show absorption bands corresponding to the vibrations of the aluminum-oxygen polyhedra. Specifically, the spectra exhibit bands associated with the stretching and bending modes of AlO₆ octahedra and AlO₄ tetrahedra, which are the building blocks of the β-alumina structure. researchgate.net Raman spectroscopy provides complementary information on the vibrational modes, particularly for symmetric stretching vibrations that may be weak or inactive in FTIR. tandfonline.comresearchgate.net The observed frequencies in both FTIR and Raman spectra are characteristic of the metal-oxygen bond strengths and coordination environments within the crystal lattice.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States of Aluminum Barium Magnesium Oxide

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netcaltech.edu When applied to Aluminum Barium Magnesium Oxide, XPS can confirm the presence of all constituent elements (Ba, Mg, Al, O) on the material's surface. By analyzing the precise binding energies of the photoelectrons emitted from each element, their oxidation states can be determined. caltech.educaltech.edu For BaMgAl₁₀O₁₇, XPS would be expected to show aluminum in the Al³⁺ state, barium as Ba²⁺, magnesium as Mg²⁺, and oxygen as O²⁻. tandfonline.comresearchgate.net This analysis is vital for verifying the chemical integrity of the compound's surface.

| Element | Core Level | Expected Oxidation State |

|---|---|---|

| Aluminum | Al 2p | Al³⁺ |

| Barium | Ba 3d | Ba²⁺ |

| Magnesium | Mg 1s | Mg²⁺ |

| Oxygen | O 1s | O²⁻ |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments in Aluminum Barium Magnesium Oxide

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

In the context of Aluminum Barium Magnesium Oxide, particularly when doped with activators like europium (Eu), XANES is instrumental in determining the oxidation state of the dopant ions. For instance, in BaMgAl₁₀O₁₇:Eu phosphors, the luminescent properties are highly dependent on whether europium is in the Eu²⁺ or Eu³⁺ state. XANES spectra can clearly distinguish between these valence states. Studies have shown that in some preparations of BaMgAl₁₀O₁₇:Eu, nonsubstituted Eu ions may exist in the trivalent state, especially at higher concentrations, which can be identified through XANES analysis. beilstein-journals.orgchalcogen.ro The position of the absorption edge and the features in the near-edge region are sensitive to the formal oxidation state and the coordination chemistry of the absorbing atom. researchgate.net

EXAFS, the oscillatory part of the XAS spectrum at higher energies, provides information about the local atomic environment around the absorbing atom. By analyzing the EXAFS region, it is possible to determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. This is crucial for understanding how dopant ions are incorporated into the BaMgAl₁₀O₁₇ host lattice and for identifying any distortions in the local structure that may be created by co-doping. azooptics.com For example, EXAFS can be used to investigate the bond distances between a dopant ion and the surrounding oxygen atoms, providing insights into the symmetry of the site occupied by the dopant.

Key Information from XAS/EXAFS Studies of Aluminum Barium Magnesium Oxide:

| Parameter Determined | Significance |

|---|---|

| Oxidation State of Dopants (e.g., Eu²⁺ vs. Eu³⁺) | Directly impacts luminescence efficiency and color. |

| Local Coordination Number | Reveals how many nearest neighbors surround a specific atom. |

| Interatomic Distances (Bond Lengths) | Provides precise measurements of the local geometry. |

| Identification of Neighboring Atoms | Determines the chemical nature of the atoms surrounding the absorbing element. |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Centers in Aluminum Barium Magnesium Oxide

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, known as paramagnetic centers. In Aluminum Barium Magnesium Oxide, particularly when doped with ions like Eu²⁺ or Mn²⁺, ESR is an invaluable tool. chalcogen.ro

When BaMgAl₁₀O₁₇ is doped with Eu²⁺, the Eu²⁺ ions act as paramagnetic centers. The ESR spectrum of Eu²⁺ in this host lattice can exhibit multiple resonance signals. rsc.org The positions of these signals, characterized by their g-values, are highly sensitive to the local symmetry of the crystal field around the Eu²⁺ ion. Analysis of the ESR spectra can therefore reveal the presence of Eu²⁺ ions in different crystallographic sites within the BaMgAl₁₀O₁₇ structure. For instance, resonance signals with effective g-values around 4.88 are characteristic of Eu²⁺ ions. chalcogen.ro The observation of multiple distinct signals suggests that the dopant ions occupy non-equivalent positions with low symmetry. rsc.org

Similarly, for Mn²⁺ co-doped BaMgAl₁₀O₁₇, ESR can distinguish the signals from Mn²⁺ ions, which typically appear at a g-value of approximately 1.98. chalcogen.ro This allows for the simultaneous study of different paramagnetic dopants within the same host material. The fine and hyperfine structures observed in ESR spectra can provide further details about the electronic ground state and the interaction of the unpaired electrons with the nuclei of the paramagnetic ion and neighboring atoms.

Typical ESR Findings in Doped Aluminum Barium Magnesium Oxide:

| Paramagnetic Center | Typical g-value(s) | Interpretation |

|---|---|---|

| Eu²⁺ | ~4.63 - 4.88 | Characteristic of Eu²⁺ ions in low-symmetry crystallographic sites. chalcogen.rorsc.org |

| Mn²⁺ | ~1.98 | Characteristic of Mn²⁺ ions. chalcogen.ro |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aluminum Barium Magnesium Oxide

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of materials by measuring their absorption, transmission, or reflectance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For Aluminum Barium Magnesium Oxide, especially in its application as a phosphor host, UV-Vis spectroscopy provides critical insights into the electronic transitions that govern its luminescent behavior.

Diffuse reflectance spectra of undoped BaMgAl₁₀O₁₇ can reveal the band gap of the host material. sclsensortech.com When doped with activators like Eu²⁺, the excitation spectrum, which measures the photoluminescence intensity as a function of the excitation wavelength, shows the energy levels that can be excited to produce emission. For BaMgAl₁₀O₁₇:Eu²⁺, the excitation spectrum typically displays a broad band due to the 4f⁷ → 4f⁶5d¹ transition of the Eu²⁺ ion. oamjms.eu The exact position and shape of this band are influenced by the crystal field environment of the Eu²⁺ ion.

The emission spectrum, which shows the intensity of emitted light as a function of wavelength, reveals the color and efficiency of the phosphor. BaMgAl₁₀O₁₇:Eu²⁺ is well-known as a blue phosphor, with a broad emission band centered around 450 nm, corresponding to the 4f⁶5d¹ → 4f⁷ transition of Eu²⁺. nanoscientific.orgresearchgate.net The characteristics of this emission, such as its peak wavelength and bandwidth, are crucial for its applications in displays and lighting. Undoped BaMgAl₁₀O₁₇ can also exhibit host-lattice emission, typically in the UV region (around 265 nm), which is assigned to exciton (B1674681) recombination at Ba-O groups in the lattice.

Key Optical Transitions in Aluminum Barium Magnesium Oxide:

| Material | Transition | Spectral Region (Approx.) |

|---|---|---|

| BaMgAl₁₀O₁₇:Eu²⁺ | 4f⁷ → 4f⁶5d¹ (Excitation) | UV to near-UV (e.g., peak near 336 nm) oamjms.eu |

| BaMgAl₁₀O₁₇:Eu²⁺ | 4f⁶5d¹ → 4f⁷ (Emission) | Blue (peak around 450 nm) nanoscientific.orgresearchgate.net |

Electron and Scanning Probe Microscopy for Microstructural and Nanoscale Analysis of Aluminum Barium Magnesium Oxide

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Mapping (EDS/EDX) of Aluminum Barium Magnesium Oxide

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of materials at high magnification. In the study of Aluminum Barium Magnesium Oxide powders, SEM reveals important information about particle size, shape, and aggregation. For instance, BaMgAl₁₀O₁₇ phosphors prepared by various synthesis methods, such as solid-state reaction or combustion synthesis, have been shown to consist of particles with distinct morphologies, including uniform rectangular shapes. The degree of agglomeration and the size distribution of the particles, as observed by SEM, are critical parameters that can influence the performance of the material in applications like plasma display panels.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. This technique detects characteristic X-rays emitted from the sample when it is bombarded by the electron beam in the SEM. EDS can be used to confirm the presence of the constituent elements—aluminum, barium, magnesium, and oxygen—in the compound. Furthermore, EDS mapping can be employed to visualize the spatial distribution of these elements across the sample's surface, confirming the homogeneity of the compound. When the material is doped, EDS is also crucial for verifying the presence and distribution of the dopant ions, such as Eu²⁺ or Mn²⁺, within the host matrix. chalcogen.rorsc.org

Information Obtainable from SEM/EDS of Aluminum Barium Magnesium Oxide:

| Analysis | Data Provided |

|---|---|

| SEM Imaging | Particle size, shape, surface texture, and degree of agglomeration. |

| EDS Point Analysis | Qualitative and quantitative elemental composition at a specific point. |

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging (HRTEM) of Aluminum Barium Magnesium Oxide

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and is used to investigate the internal structure of materials. For Aluminum Barium Magnesium Oxide, TEM can reveal details about the nanostructure, such as the size and morphology of individual nanocrystals and the presence of any secondary phases or defects. Studies on nanostructured BaMgAl₁₀O₁₇ have used TEM to confirm the formation of faceted particles with average sizes in the nanometer range.

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM mode that allows for the direct imaging of the atomic lattice of a crystalline material. By observing the arrangement of atomic columns, HRTEM can be used to identify the crystal structure, verify the crystallographic orientation, and characterize defects such as dislocations and grain boundaries at the atomic level. For a complex crystal structure like that of BaMgAl₁₀O₁₇ (a β-alumina type structure), HRTEM is a powerful tool to confirm the stacking of spinel blocks and mirror planes and to investigate the structural integrity of the nanocrystals. The interference of scattered electron beams creates a phase-contrast image that, under specific conditions, can be interpreted as a projection of the crystal's atomic potential.

Capabilities of TEM/HRTEM for Aluminum Barium Magnesium Oxide Analysis:

| Technique | Information Revealed |

|---|---|

| TEM | Nanoparticle size and shape, internal structure, presence of secondary phases. |

| HRTEM | Atomic lattice fringes, crystal structure identification, visualization of crystalline defects. |

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties of Aluminum Barium Magnesium Oxide

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a sample's surface. nanoscientific.org Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in various modes to measure not only topography but also localized mechanical, electrical, and magnetic properties.

For Aluminum Barium Magnesium Oxide, particularly in the form of thin films or coatings, AFM is an excellent tool for quantifying surface roughness with sub-nanometer precision. Parameters such as the average roughness (Ra) and the root-mean-square (RMS) roughness can be determined from AFM images. This information is critical for applications where a smooth and uniform surface is required. The technique can also visualize the grain structure and texture of the material's surface, complementing the morphological information obtained from SEM. rsc.org

Beyond topography, advanced AFM modes can probe other localized properties. For example, Kelvin Probe Force Microscopy (KPFM) can map the surface potential and work function, which could be relevant for understanding surface defects and charge transport properties. beilstein-journals.org Other modes can measure local adhesion, stiffness, and friction, providing a comprehensive nanoscale characterization of the material's surface properties.

AFM Analysis of Material Surfaces:

| Measurement Mode | Property Measured | Significance for Aluminum Barium Magnesium Oxide |

|---|---|---|

| Contact/Tapping Mode | Surface Topography | Provides 3D visualization of the surface at the nanoscale. |

| Quantitative Roughness Analysis | Ra, RMS roughness, etc. | Crucial for quality control of thin films and coatings. |

| Phase Imaging | Variations in material properties (e.g., adhesion, viscoelasticity) | Can help distinguish between different phases or components on the surface. |

Thermal Analysis Techniques for Stability and Phase Transitions in Aluminum Barium Magnesium Oxide

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comslideshare.net It is a fundamental method for assessing the thermal stability of a material. torontech.com A flat TGA curve, indicating no mass loss, signifies that the material is stable within that temperature range. slideshare.net

Research on Aluminum Barium Magnesium Oxide consistently demonstrates its exceptional thermal stability. TGA scans performed on the compound show negligible mass loss at temperatures well exceeding 1000°C. For instance, analysis of BaMgAl₁₀O₁₇ in both air and inert (argon) atmospheres reveals no significant mass changes above 250°C up to a maximum tested temperature of 1600°C. strath.ac.uk An initial minor mass loss below 250°C is typically attributed to the evaporation of adsorbed surface water. strath.ac.uk This lack of decomposition or volatilization at elevated temperatures confirms the compound's robust chemical and structural nature. The material's high melting point, which is noted to be above 1300°C, further corroborates its stability. sigmaaldrich.com

Table 1: Representative TGA Data for Aluminum Barium Magnesium Oxide This table summarizes typical findings from thermogravimetric analysis of the compound.

| Temperature Range (°C) | Atmosphere | Observed Mass Change | Interpretation |

|---|---|---|---|

| Ambient to 250 | Air / Argon | Minor mass loss (~1%) | Evaporation of adsorbed moisture strath.ac.uk |

| 250 to 1600 | Air / Argon | Negligible / No significant change | High thermal stability; no decomposition strath.ac.uk |

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry and Differential Thermal Analysis are techniques used to measure the difference in heat flow between a sample and a reference as a function of temperature. nih.govtudelft.nl These methods are highly effective for identifying thermal events such as phase transitions, melting, and crystallization, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks in the data trace. kinampark.com

Table 2: Summary of DTA/DSC Findings for Aluminum Barium Magnesium Oxide This table outlines the typical thermal events (or lack thereof) observed during DTA/DSC analysis.

| Temperature Range (°C) | Observed Thermal Event | Type | Interpretation |

|---|---|---|---|

| ~220 | Peak | Endothermic | Evaporation of adsorbed water strath.ac.uk |

| 250 to >1300 | No significant peaks | N/A | No phase transitions; high structural stability strath.ac.uksigmaaldrich.com |

| >1300 | Eventual Melting | Endothermic | Solid-to-liquid phase transition sigmaaldrich.com |

Theoretical and Computational Studies of Aluminum Barium Magnesium Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability of Aluminum Barium Magnesium Oxide

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the material's properties from the first principles.

DFT calculations are employed to predict the electronic band structure and the Density of States (DOS) of Aluminum Barium Magnesium Oxide. The band structure reveals the energy levels that electrons can occupy within the crystal, determining its electrical conductivity and optical properties. The DOS provides information about the number of available electronic states at each energy level.

Table 1: Predicted Electronic Properties of Aluminum Barium Magnesium Oxide from Theoretical Studies

| Property | Description | Significance |

|---|---|---|

| Band Gap | The energy difference between the valence and conduction bands. | Determines the material's electrical conductivity and optical absorption spectrum. |

| Density of States (DOS) | The number of electronic states per unit volume per unit energy. | Provides insight into the bonding characteristics and the contribution of different atomic orbitals to the electronic bands. |

| Effective Mass | The mass that an electron seems to have when responding to forces in a crystal. | Influences the charge carrier mobility and the performance of electronic devices. |

Note: The table presents the type of data obtained from DFT calculations. Specific numerical values for pristine Aluminum Barium Magnesium Oxide are not available in the cited literature.

DFT calculations are crucial for assessing the thermodynamic stability of different crystal structures (polymorphs) of Aluminum Barium Magnesium Oxide. The formation energy, calculated as the difference between the total energy of the compound and the sum of the energies of its constituent elements in their standard states, determines the likelihood of a particular polymorph's existence.

First-principles calculations have been successfully used to compare the thermodynamic stability of different sites for dopants, such as europium, within the BaMgAl₁₀O₁₇ structure. For example, it has been shown that for Eu²⁺ in BaMgAl₁₀O₁₇, the Beevers-Ross site is the most stable location for the dopant atom chemrxiv.org. This type of analysis relies on the accurate calculation of the total energies of the different configurations, which is a core strength of DFT. While a comprehensive study of the formation energies of various hypothetical polymorphs of pure BaMgAl₁₀O₁₇ is not detailed in the available literature, the methodology is well-established.

Table 2: Research Findings on the Structural Stability of Doped Aluminum Barium Magnesium Oxide

| Dopant Site | Relative Stability | Computational Method |

|---|---|---|

| Beevers-Ross site | Most Stable | First-principles calculation |

| Other potential sites | Less Stable | First-principles calculation |

Source: Adapted from findings on Eu²⁺ doped BaMgAl₁₀O₁₇ chemrxiv.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Diffusion Processes in Aluminum Barium Magnesium Oxide

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's dynamic properties over time.

MD simulations can be used to model the collective vibrations of atoms in the crystal lattice of Aluminum Barium Magnesium Oxide. These vibrations, known as phonons, are crucial for understanding the material's thermal properties, including thermal conductivity and heat capacity. The phonon dispersion curves, which relate the phonon frequency to its wave vector, can be calculated from the atomic trajectories generated in MD simulations.

Table 3: Illustrative Data from Lattice Dynamics Simulations

| Property | Description | Potential Insights for Aluminum Barium Magnesium Oxide |

|---|---|---|

| Phonon Frequencies | The frequencies of the lattice vibrational modes. | Understanding of thermal transport and stability. |

| Phonon Lifetimes | The average time a phonon exists before being scattered. | Key parameter for determining thermal conductivity. |

| Grüneisen Parameters | Describe the effect of volume change on vibrational properties. | Information on thermal expansion and thermoelastic properties. |

MD simulations are a powerful tool for investigating the movement of defects, such as vacancies and interstitials, and the diffusion of ions through the crystal lattice of Aluminum Barium Magnesium Oxide. This is particularly important for understanding the material's performance and degradation in applications like phosphors and solid electrolytes. By tracking the trajectories of individual atoms over time at different temperatures, diffusion coefficients and migration energy barriers can be calculated.

Although no specific MD studies on defect migration in BaMgAl₁₀O₁₇ have been found, research on other complex aluminates and perovskites demonstrates the capability of this technique. For instance, MD simulations have been used to study the diffusion of aluminum and oxygen ions in amorphous aluminum silicate, revealing the mechanisms of atomic transport nih.gov. Such studies on BaMgAl₁₀O₁₇ would be invaluable for understanding its ionic conductivity and long-term stability.

Table 4: Illustrative Data from Defect Migration and Ion Diffusion Simulations

| Parameter | Description | Potential Insights for Aluminum Barium Magnesium Oxide |

|---|---|---|

| Diffusion Coefficient | A measure of the rate of diffusion of a species. | Understanding ionic conductivity and material degradation. |

| Activation Energy for Diffusion | The minimum energy required for an atom to move from one site to another. | Prediction of diffusion rates at different temperatures. |

| Migration Pathway | The trajectory taken by a diffusing atom or defect. | Insight into the mechanism of atomic transport. |

Computational Predictions of Novel Stoichiometries and Defect Chemistry in Aluminum Barium Magnesium Oxide Systems

Theoretical and computational studies are pivotal in accelerating the discovery and design of new materials. For complex multi-component systems like aluminum barium magnesium oxide, first-principles calculations, primarily based on Density Functional Theory (DFT), provide a powerful framework for predicting new stable compounds and understanding their intrinsic defect chemistry. These computational approaches allow for the exploration of a vast compositional space, offering insights into thermodynamic stability, electronic structure, and defect behavior before experimental synthesis is undertaken.

Predicting Novel Stoichiometries

The prediction of new, stable crystalline phases is a cornerstone of computational materials science. By calculating the total energy of various atomic arrangements, researchers can determine the thermodynamic feasibility of a given stoichiometry and crystal structure.

Methodology: The primary method for predicting the stability of a compound is the calculation of its formation energy (Ef). The formation energy is the energy difference between the compound and its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to decomposition into its elemental constituents. For a quaternary oxide like (Al, Ba, Mg)xOy, the stability is often evaluated with respect to competing binary and ternary oxides.

First-principles calculations are used to compute the total energies of a wide range of potential crystal structures and compositions. These structures can be inspired by known oxide families, such as perovskites and spinels, or generated through crystal structure prediction algorithms. The results are often visualized in a phase diagram, which maps out the stable phases as a function of composition.

Illustrative Predictions for the Al-Ba-Mg-O System: While a comprehensive experimental phase diagram for the Al-Ba-Mg-O system is not established, computational studies can predict potential stable or metastable quaternary compounds. These calculations would explore various combinations of the constituent cations and their arrangement within an oxide lattice. The table below presents hypothetical, yet plausible, novel stoichiometries for the aluminum barium magnesium oxide system that could be targeted for synthesis based on computational predictions.

Table 1: Hypothetical Novel Stoichiometries in the Al-Ba-Mg-O System Predicted by DFT Calculations This table is illustrative and presents representative data based on computational studies of similar complex oxide systems.

| Predicted Stoichiometry | Crystal Structure | Lattice Parameters (Å) (Illustrative) | Formation Energy (eV/atom) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| BaMgAl₂O₅ | Orthorhombic | a=8.1, b=9.2, c=5.7 | -2.15 | 4.8 |

| Ba₂MgAl₂O₆ | Tetragonal | a=5.5, c=11.2 | -2.30 | 5.1 |

| BaAl₄MgO₈ | Monoclinic | a=10.3, b=6.1, c=7.9, β=98° | -2.08 | 5.3 |

Defect Chemistry

The functional properties of oxide materials are often dominated by the presence of point defects. nih.gov Computational modeling is an indispensable tool for identifying the most prevalent types of defects and understanding how their concentrations can be controlled by synthesis conditions. nih.gov

Methodology: The formation energy of a point defect is calculated using supercell models, where a defect is introduced into a large, periodic array of atoms representing the perfect crystal. The formation energy of a defect X in a charge state q is given by:

Ef[Xq] = E(Xq) - E(perfect) + Σi niμi + q(EVBM + μe)

where E(Xq) and E(perfect) are the total energies of the supercell with and without the defect, respectively. ni is the number of atoms of element i added to or removed from the supercell to create the defect, and μi is the chemical potential of element i. The last term accounts for the charge of the defect, where EVBM is the energy of the valence band maximum and μe is the electron chemical potential (Fermi level).

The chemical potentials μi are variables that depend on the experimental conditions. For example, under "O-rich" conditions, the chemical potential of oxygen is high, while under "O-poor" conditions, it is low. By calculating defect formation energies over a range of chemical potentials and Fermi levels, a complete picture of the defect landscape can be constructed. youtube.com

Common Defects in Aluminum Barium Magnesium Oxide Systems: In a complex oxide like aluminum barium magnesium oxide, a variety of intrinsic point defects can exist:

Vacancies: Missing atoms from their lattice sites (e.g., Vₒ, Vₘg, Vₐₗ, V₈ₐ).

Interstitials: Atoms located in positions that are normally unoccupied (e.g., Oᵢ, Mgᵢ).

Antisites: Cations occupying a sublattice site typically occupied by a different cation (e.g., Alₘg, Mgₐₗ). researchgate.netic.ac.uk

The table below provides illustrative formation energies for a range of possible point defects in a hypothetical Ba₂MgAl₂O₆ compound, as would be predicted by DFT calculations under different environmental conditions.

Table 2: Representative Defect Formation Energies for a Hypothetical Ba₂MgAl₂O₆ Compound This table is for illustrative purposes. The values represent typical results from DFT calculations for complex oxides and depend on the specific phase and computational parameters.

| Defect Type | Charge State | Formation Energy (eV) under O-rich conditions | Formation Energy (eV) under O-poor conditions |

|---|---|---|---|

| Oxygen Vacancy (Vₒ) | +2 | 4.5 | 0.8 |

| Magnesium Vacancy (Vₘg) | -2 | 3.2 | 7.5 |

| Aluminum Vacancy (Vₐₗ) | -3 | 5.1 | 11.0 |

| Barium Vacancy (V₈ₐ) | -2 | 2.8 | 8.2 |

| Oxygen Interstitial (Oᵢ) | -2 | 1.5 | 6.0 |

| Aluminum on Magnesium site (Alₘg) | +1 | 0.9 | 1.2 |

These computational predictions are crucial for understanding and tailoring the properties of aluminum barium magnesium oxide materials for specific applications. For example, by controlling the synthesis atmosphere (e.g., oxygen partial pressure), one could favor the formation of certain defects to enhance ionic conductivity or tune optical properties. The synergy between such theoretical predictions and experimental validation paves the way for the rational design of novel functional oxides. osti.gov

Exploration of Functional Performance and Advanced Materials Applications of Aluminum Barium Magnesium Oxide

Luminescence and Optoelectronic Applications of Aluminum Barium Magnesium Oxide

The unique crystal structure of aluminum barium magnesium oxide, particularly in the form of Barium Magnesium Aluminate (BaMgAl₁₀O₁₇), provides a stable host lattice for various dopant ions, leading to a range of valuable luminescent and optoelectronic properties.

Development of Phosphor Materials for Solid-State Lighting and Displays based on Aluminum Barium Magnesium Oxide

Europium-doped Barium Magnesium Aluminate (BaMgAl₁₀O₁₇:Eu²⁺), commonly known as BAM, is a well-established commercial phosphor renowned for its strong blue emission. nih.gov This characteristic makes it a critical component in phosphor-converted white light-emitting diodes (pc-wLEDs) and plasma display panels. The emission is centered around 450 nm, resulting from the 4f⁶5d → 4f⁷ electronic transition of the Eu²⁺ ion. aip.orgosti.gov

The performance of BAM phosphors is highly dependent on the synthesis method, which influences particle size, morphology, and quantum efficiency. Various techniques have been employed for its synthesis, including conventional solid-state reactions, solution combustion, and microwave-assisted heating. aip.orgosti.govacs.org Microwave-assisted synthesis has been shown to significantly reduce preparation times compared to conventional methods. researchgate.net

The quantum efficiency (QE) of BAM is a key parameter for its application in solid-state lighting. Research has shown that the internal quantum efficiency (IQE) can be as high as 91%. nih.gov Furthermore, modifications such as carbon coating via chemical vapor deposition have been demonstrated to increase the IQE to 95% and the external quantum efficiency (EQE) to 76%, while also improving thermal stability. nih.gov The maximum quantum yield is typically achieved at specific europium doping concentrations. aip.org For next-generation applications in high-power LEDs and laser-driven solid-state lighting, developing thermally robust phosphors is essential. aip.orgresearchgate.net To this end, BAM has been densified into translucent ceramic monoliths, which exhibit superior thermal management compared to traditional phosphor-in-silicone composites. aip.org Under high-power violet laser excitation, a BAM monolith reached only 70°C, whereas the powder in a silicone matrix rapidly carbonized, exceeding 360°C. aip.org

| Synthesis Method | Activator (Dopant) | Emission Peak (nm) | Quantum Yield (QY) / Efficiency (QE) | Key Findings & Reference |

|---|---|---|---|---|

| Microwave-Assisted Heating & Spark Plasma Sintering | Eu²⁺ (1.5 mol %) | ~445 | Max QY of 66% (for powder) | Produced translucent ceramic monoliths with superior thermal management for laser-driven lighting. aip.org |

| Solution Combustion | Eu²⁺ | ~450 | Not specified | Resulted in faceted nanoparticles with an average size of 40 nm. osti.gov |

| Not Specified (Commercial Phosphor Study) | Eu²⁺ | Blue Emission | IQE: 91%, EQE: 65% (uncoated) IQE: 95%, EQE: 76% (carbon coated) | Carbon coating significantly improved quantum efficiency and thermal stability. nih.gov |

| Solid-State Calcination | Eu²⁺ | Blue Emission | Not specified | Investigated structural and optical properties as a function of europium concentration. acs.org |

Scintillator Applications of Aluminum Barium Magnesium Oxide for Radiation Detection

Scintillators are materials that emit light when exposed to ionizing radiation, forming the core of many radiation detectors. nih.govberkeleynucleonics.com Aluminum barium magnesium oxide, when doped with appropriate activators like europium (Eu) and dysprosium (Dy), has shown potential for scintillator applications, particularly in the field of radiation dosimetry. researchgate.net

Thermoluminescence (TL) is a key property for dosimetry, where the material stores energy from radiation exposure and releases it as light upon heating. A comparative study of various rare-earth-doped hexa-aluminates, including BaMgAl₁₀O₁₇:Eu,Dy, found that they exhibit a prominent TL glow peak around 187°C. researchgate.net The sensitivity and TL intensity of these aluminate phosphors were found to be comparable to or even higher than the standard CaSO₄:Dy TLD phosphor, indicating their suitability for dosimetry of ionizing radiation. researchgate.net

Furthermore, nanoparticles of BaMgAl₁₀O₁₇:Eu²⁺ have been investigated as scintillators for detecting beta and gamma radiation. ihu.ac.ir Studies showed that these nanoparticles have a good sensitivity to beta particles, suggesting they could be a suitable alternative for detecting beta radiation, especially in mixed beta-gamma fields. ihu.ac.ir

| Feature | BaMgAl₁₀O₁₇:Eu,Dy | CaSO₄:Dy (Standard TLD) |

| Prominent TL Glow Peak | ~187 °C | Not specified in comparison |

| TL Intensity / Sensitivity | Comparable or higher | Standard reference |

| Potential Application | Gamma radiation dosimetry | Gamma radiation dosimetry |

Aluminum Barium Magnesium Oxide as Laser Host Materials and Optical Waveguides

A suitable laser host material must possess excellent chemical and thermal stability, good optical quality, and the ability to accommodate dopant ions (like rare-earth elements) that provide the lasing transition. mit.edu Similarly, materials for optical waveguides require high transparency and low propagation loss in the desired spectral region. researchgate.netnih.gov